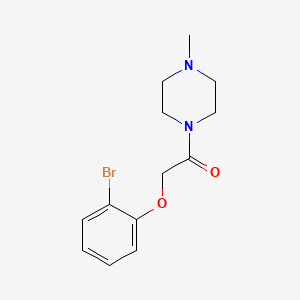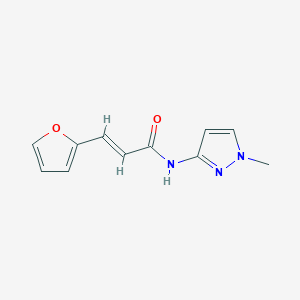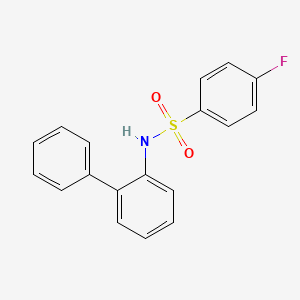![molecular formula C14H16N2O4S2 B10965777 (5-Methylfuran-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10965777.png)
(5-Methylfuran-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a furan ring, a thiophene sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 2-methyl-3-buten-2-ol with an acid catalyst. The thiophene sulfonyl group is introduced via sulfonation of thiophene using sulfur trioxide or chlorosulfonic acid.
The final step involves the coupling of the furan and thiophene intermediates with piperazine under basic conditions, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of more efficient catalysts and purification methods.
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The thiophene sulfonyl group can be reduced to a thiophene thiol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Thiophene thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE: Unique due to the combination of furan, thiophene, and piperazine moieties.
Thiophene derivatives: Similar in structure but lack the furan and piperazine components.
Furan derivatives: Similar in structure but lack the thiophene and piperazine components.
Piperazine derivatives: Similar in structure but lack the furan and thiophene components.
Uniqueness
The uniqueness of (5-METHYL-2-FURYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of three distinct functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-4-5-12(20-11)14(17)15-6-8-16(9-7-15)22(18,19)13-3-2-10-21-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
VYUGDNILRLEMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(4E)-4-[4-(benzyloxy)-2,3-dibromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10965696.png)
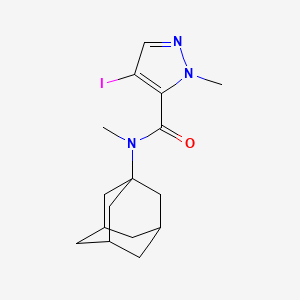
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-3-(5-methyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10965703.png)
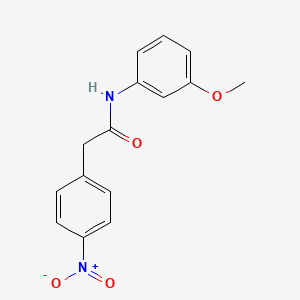
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965726.png)

![2-{5-[(2-Naphthyloxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10965747.png)
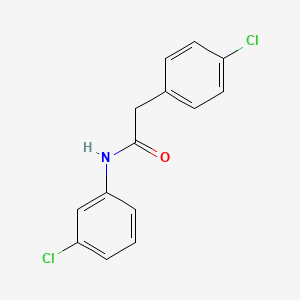

![4-({2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965781.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)
